N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide
Description
N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide is a small-molecule compound featuring a pyridine-3-carboxamide core substituted with a 3-(trifluoromethyl)phenylamino group at position 2 and an indole-containing ethyl chain at the carboxamide nitrogen.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[3-(trifluoromethyl)anilino]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4O/c24-23(25,26)16-5-3-6-17(13-16)30-21-19(8-4-11-27-21)22(31)28-12-10-15-14-29-20-9-2-1-7-18(15)20/h1-9,11,13-14,29H,10,12H2,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHHGIWYVPGOVQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=C(N=CC=C3)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide typically involves the following steps:
Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts.
Coupling with Pyridine Carboxamide: The final step involves coupling the indole derivative with the trifluoromethyl-substituted aniline and pyridine carboxamide using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group (if present) can be reduced to an amine using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: Hydrogenation catalysts (e.g., Pd/C) or metal hydrides (e.g., LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: Its interactions with biological targets can be studied to understand its potential therapeutic effects.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structural features can be exploited in the design of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the trifluoromethyl group can enhance its binding affinity and metabolic stability. The pyridine carboxamide group can participate in hydrogen bonding and other interactions with biological macromolecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Research
The compound shares structural motifs with succinate dehydrogenase inhibitors (SDHIs) listed in , such as fluxapyroxad (A.3.9) and penthiopyrad (A.3.16) . These SDHIs typically feature pyridine or pyrazole carboxamide cores with fluorinated substituents. For example:
Key Differences :
- The target compound replaces the pyrazole/thiophene rings with a pyridine core.
Medicinal Chemistry Analogues
Morpholine-Based Derivatives
describes 2-(morpholin-4-yl)ethyl 2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylate, which shares the 3-(trifluoromethyl)phenylamino-pyridine scaffold but substitutes the carboxamide with a morpholine-ethyl ester. This modification reduces hydrogen-bonding capacity, likely decreasing target affinity compared to the carboxamide group in the target compound .
Indole-Containing Derivatives
lists 5-bromanyl-N-[2-(1H-indol-3-yl)ethyl]pyridine-3-carboxamide, which retains the indole-ethyl-carboxamide moiety but replaces the 3-(trifluoromethyl)phenylamino group with a bromine atom. The trifluoromethyl group in the target compound likely enhances hydrophobic interactions and resistance to oxidative metabolism .
Excluded Analogues in Patent Literature
explicitly excludes compounds such as N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide, highlighting the uniqueness of the target compound’s indole-ethyl and trifluoromethylphenylamino substituents in avoiding patent conflicts .
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
Trifluoromethyl Group Impact: The 3-(trifluoromethyl)phenylamino group enhances binding to hydrophobic pockets in biological targets, as seen in SDHIs like fluxapyroxad .
Indole-Ethyl Chain : The indole moiety may confer selectivity for mammalian targets (e.g., kinases or serotonin receptors) compared to agrochemical SDHIs .
Metabolic Stability : The trifluoromethyl group and carboxamide linkage likely improve metabolic stability over ester derivatives (e.g., morpholine-based compound in ) .
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-2-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxamide, also known as compound Y501-0419, is a synthetic compound with significant potential in pharmacology. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H15F3N2O |
| Molecular Weight | 332.32 g/mol |
| LogP | 3.775 |
| Polar Surface Area | 34.364 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The structure of the compound suggests it may interact with various biological targets due to its diverse functional groups.
Research indicates that compounds with similar structures often interact with key regulatory pathways in cells. For instance, this compound may influence p21-activated kinases (PAKs), which are crucial for cell motility and proliferation . Inhibition of PAKs can lead to reduced cell migration and proliferation, making this compound a candidate for cancer treatment.
Anticancer Activity
Several studies have highlighted the anticancer properties of similar indole derivatives. For example, a derivative exhibiting structural similarities demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values lower than those of established chemotherapeutics like doxorubicin . The mechanism involved hydrophobic interactions with target proteins, suggesting that the indole moiety plays a vital role in its biological activity.
Anti-inflammatory Effects
The anti-inflammatory potential of related compounds has also been documented. Pyridine derivatives similar to this compound have shown efficacy in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes . Such inhibition could translate into therapeutic benefits for conditions characterized by inflammation.
Case Studies and Research Findings
- Cell Line Studies : In vitro studies using human cancer cell lines demonstrated that compounds structurally related to this compound effectively inhibited cell growth and induced apoptosis at varying concentrations, suggesting dose-dependent efficacy.
- Molecular Docking Studies : Computational modeling has predicted favorable binding interactions between the compound and ATP-binding sites of kinases involved in cancer progression. This supports the hypothesis that this compound could serve as a potent kinase inhibitor .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
